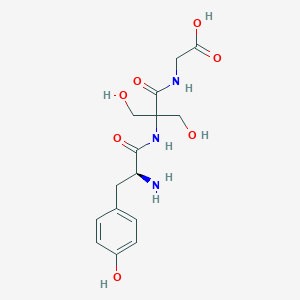

L-Tyrosyl-2-(hydroxymethyl)serylglycine

Beschreibung

L-Tyrosyl-2-(hydroxymethyl)serylglycine is a tripeptide derivative composed of L-tyrosine, 2-(hydroxymethyl)-L-serine, and glycine. The hydroxymethyl (-CH2OH) substitution on the serine residue distinguishes it from canonical serine-containing peptides, conferring unique physicochemical and biological properties. This modification enhances hydrophilicity and may influence metabolic stability or receptor interactions, as hydroxymethyl groups are known to modulate drug bioavailability and target affinity .

Eigenschaften

CAS-Nummer |

190062-58-9 |

|---|---|

Molekularformel |

C15H21N3O7 |

Molekulargewicht |

355.34 g/mol |

IUPAC-Name |

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H21N3O7/c16-11(5-9-1-3-10(21)4-2-9)13(24)18-15(7-19,8-20)14(25)17-6-12(22)23/h1-4,11,19-21H,5-8,16H2,(H,17,25)(H,18,24)(H,22,23)/t11-/m0/s1 |

InChI-Schlüssel |

HUERWTNWFUZBKD-NSHDSACASA-N |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-2-(hydroxymethyl)serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.

Repetition: The deprotection and coupling steps are repeated for the addition of tyrosine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Tyrosyl-2-(hydroxymethyl)serylglycine may involve large-scale SPPS or alternative methods such as recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-2-(hydroxymethyl)serylglycine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the peptide with altered functional groups.

Substitution: Modified peptides with new functional groups attached to the serine residue.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-2-(hydroxymethyl)serylglycine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

Industry: Utilized in the development of biocatalysts and as a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-2-(hydroxymethyl)serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds and participate in phosphorylation reactions, which are crucial for signal transduction pathways. The hydroxymethyl group of serine can also engage in hydrogen bonding and nucleophilic attacks, influencing the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Tyrosine-Containing Peptides

- L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl (): This pentapeptide replaces hydroxymethyl-serine with D-alanine and includes additional residues. Key Data: Feature L-Tyrosyl-2-(hydroxymethyl)serylglycine L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl Molecular Formula C15H21N3O7 (estimated) C29H41N7O9 Hydroxymethyl Group Present on serine Absent Bioactivity Pending pharmacological studies Unreported

- L-Histidyl-L-seryl-L-serylglycyl (): This tetrapeptide lacks tyrosine but shares serine residues.

Hydroxymethylation Effects in Drug Design ()

Hydroxymethylation is a strategic modification to optimize lead compounds. Unlike prodrugs requiring metabolic activation, hydroxymethyl analogs often act directly. For example:

Comparison with Phytoecdysteroids ()

Phytoecdysteroids such as (20R,22R,24S)-20-O,22-O-(5′-hydroxymethyl)-furfurylidene-2β,3β,14α,25-tetrahydroxy-5β-ergost-7-en-6-one (Compound 1) demonstrate how hydroxymethyl-furfurylidene moieties influence steroidal activity. The target peptide’s hydroxymethyl group on serine may similarly stabilize hydrogen-bonding networks, though its smaller size limits steric effects compared to furfurylidene groups.

Metabolic Stability Considerations ()

Compounds like 4-(hydroxymethyl)phenylhydrazine (HMPH) are metabolized to reactive diazonium ions, raising toxicity concerns. In contrast, the hydroxymethyl group in L-Tyrosyl-2-(hydroxymethyl)serylglycine is less likely to form reactive intermediates, suggesting improved metabolic safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.